苯氢醌二乙酸酯

描述

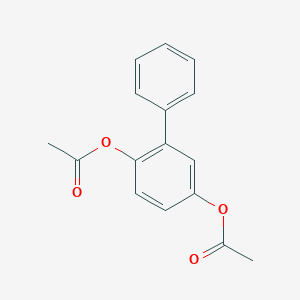

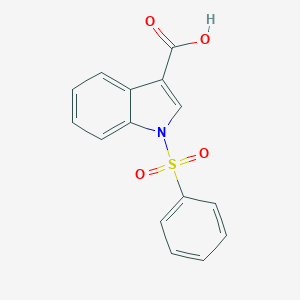

Phenylhydroquinone diacetate is a chemical compound with the molecular formula C16H14O4 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Phenylhydroquinone diacetate consists of 16 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The InChI string representation of its structure isInChI=1S/C16H14O4/c1-11(17)19-14-8-9-16(20-12(2)18)15(10-14)13-6-4-3-5-7-13/h3-10H,1-2H3 . Chemical Reactions Analysis

Phenylhydroquinone diacetate may participate in various chemical reactions. Quinones, a class of compounds to which Phenylhydroquinone diacetate belongs, are known to be involved in selective oxidation of organic molecules .Physical And Chemical Properties Analysis

Phenylhydroquinone diacetate is a light grey powder . Its melting point ranges from 66-71°C, and it has a boiling point of approximately 373.4°C . The compound has a density of 1.2117 (rough estimate) and a refractive index of 1.5447 (estimate) .科学研究应用

细胞损伤和姐妹染色单体交换:苯氢醌(PHQ),邻苯酚的代谢物,已对其对 CHO-K1 细胞中细胞损伤的影响进行了研究。发现 PHQ 可以诱导细胞损伤,包括姐妹染色单体交换和细胞周期延迟,这是由于其自氧化。过氧化氢 (H2O2) 的存在可能会加速这种自氧化,导致有毒中间体的产生增加 (Tayama 和 Nakagawa,1994)。

用于聚合物制备的合成和性质:苯氢醌二乙酸酯已用于合成用于制造高分子量芳香族聚酯的单体。这些聚酯可能在液晶聚合物等应用中很有用 (Majnusz 和 Lenz,1985)。

对皮肤的脱色作用:已经观察到苯氢醌对皮肤的脱色作用。发现它会导致皮肤明显脱色和色素减退,表明其在皮肤美白治疗或作为研究脱色机制的模型中的潜在用途 (Tayama 和 Takahama,2002)。

DNA 加合物形成:苯氢醌已因其在 HL-60 细胞中形成 DNA 加合物的 ability 而被研究,这表明由于其过氧化物酶激活,它在致癌过程中可能发挥作用 (Horváth 等人,1992)。

细胞毒性和遗传毒性效应:苯氢醌还因其通过酶促和非酶促自氧化而导致细胞毒性和遗传毒性效应而闻名。在此过程中产生的反应性中间体,如 PSQ 和 PBQ,可能是造成这些影响的原因 (Ozawa 等人,2000)。

胸腺细胞发育抑制:在一项研究中,发现邻苯酚及其代谢物苯氢醌会诱导小鼠胸腺萎缩并抑制胸腺细胞发育。这种作用是通过细胞周期停滞和 p53 依赖性途径中的细胞凋亡介导的 (Nakata 等人,2013)。

安全和危害

Phenylhydroquinone diacetate should be handled with care. It is recommended to avoid dust formation, inhalation, and contact with skin and eyes . In case of contact, immediate medical attention is advised . It should be stored in a well-ventilated place and kept away from heat and sources of ignition .

未来方向

作用机制

Target of Action

Phenylhydroquinone diacetate is a chemical compound used in proteomics research It’s known to be involved in the polymerization of aromatic diacids .

Mode of Action

The mode of action of Phenylhydroquinone diacetate involves its participation in the polymerization of aromatic diacids . The model reactions of p-tert-butylbenzoic acid (ptBuBA) with either hydroquinone diacetate (HQD) or p-acetylaminophenol (APAP) follow second-order kinetics in homogeneous conditions . HQD and APAP have approximately equal reactivity .

Biochemical Pathways

Phenylhydroquinone diacetate is involved in the bulk polymerization of aromatic diacids with aromatic diacetates . The polycondensation of terephthalic acid (TA) with HQD, TA with 2-phenylhydroquinone diacetate (PhHQD), and TA with HQD and with 2,6-naphthalenedicarboxylic acid (NDA), follow pseudo-first-order kinetics . These reactions are heterogeneous .

Result of Action

The result of Phenylhydroquinone diacetate’s action is the formation of polymers through the process of bulk polymerization of aromatic diacids with aromatic diacetates . The rate of polymerization and the properties of the resulting polymers can vary depending on the specific conditions and reactants used .

Action Environment

The action of Phenylhydroquinone diacetate can be influenced by various environmental factors. For instance, the rate of polymerization can be affected by the solubility of the 1:1 dimer, which plays a crucial role in determining the polymerization rate . The mechanism changes from acidolysis to a dehydration esterification in the later stage of the AA/BB polymerization .

属性

IUPAC Name |

(4-acetyloxy-3-phenylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11(17)19-14-8-9-16(20-12(2)18)15(10-14)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVDHXPXHBVBNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00877971 | |

| Record name | (1,1'-Biphenyl)-2,5-diol, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00877971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylhydroquinone diacetate | |

CAS RN |

58244-28-3 | |

| Record name | [1,1′-Biphenyl]-2,5-diol, 2,5-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58244-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-2,5-diol, diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058244283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-2,5-diol, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00877971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58244-28-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Phenylhydroquinone diacetate influence the properties of the resulting LCP compared to other monomers like hydroquinone diacetate?

A1: Phenylhydroquinone diacetate, when used as a monomer in LCP synthesis, contributes to a higher glass transition temperature (Tg) compared to hydroquinone diacetate. Research has shown that LCPs incorporating either naphthalene or phenylhydroquinone units exhibit Tg values ranging from 140-170 °C [, ]. This is attributed to the bulky phenyl group in phenylhydroquinone diacetate, which restricts chain mobility and increases the energy required for the transition from a glassy to a rubbery state. This higher Tg is desirable for applications requiring thermal stability at elevated temperatures.

Q2: Can you elaborate on the kinetics of polymerization when Phenylhydroquinone diacetate is used with terephthalic acid compared to hydroquinone diacetate?

A2: Studies using gas chromatography to analyze the kinetics of bulk polymerization revealed that terephthalic acid reacts faster with Phenylhydroquinone diacetate (PhHQD) than with hydroquinone diacetate (HQD) []. This difference in polymerization rate is attributed to the solubility of the 1:1 dimer formed during the reaction. While the exact reason for the higher solubility of the TA/PhHQD dimer wasn't definitively established, it highlights the significant influence monomer structure has on the polymerization process, even when the reactive groups are seemingly similar.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Morpholine, 4-[(1-chlorobutyl)sulfonyl]-](/img/structure/B184798.png)

![N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B184806.png)

![7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B184815.png)

![4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one](/img/structure/B184818.png)